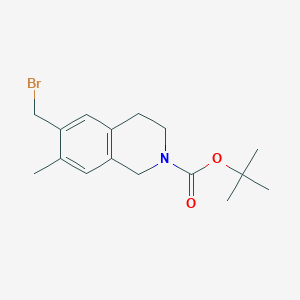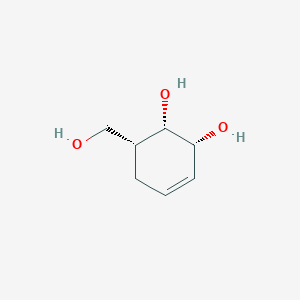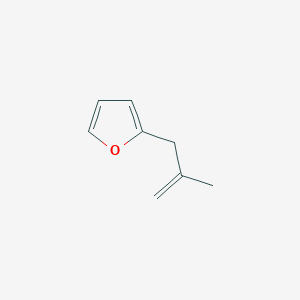
3-(2-Furyl)-2-methyl-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Furyl)-2-methyl-1-propene is an organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a methyl group and a propene chain. It is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-2-methyl-1-propene typically involves the reaction of furfural with acetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic conversion of biomass-derived furfurals. This method is considered sustainable and environmentally friendly, as it utilizes renewable resources. The process involves the catalytic dehydration of furfuryl alcohol, followed by selective hydrogenation to produce the target compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .
化学反应分析
Types of Reactions
3-(2-Furyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furyl aldehydes and carboxylic acids.
Reduction: Saturated furyl derivatives.
Substitution: Brominated or nitrated furyl compounds
科学研究应用
3-(2-Furyl)-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
作用机制
The mechanism of action of 3-(2-Furyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
- 3-(2-Furyl)acrylic acid
- Furfuryl alcohol
- 2,5-Furandicarboxylic acid
Uniqueness
3-(2-Furyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its combination of a furan ring with a propene chain makes it a versatile intermediate for various chemical transformations and applications .
属性
分子式 |
C8H10O |
|---|---|
分子量 |
122.16 g/mol |
IUPAC 名称 |
2-(2-methylprop-2-enyl)furan |
InChI |
InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3 |
InChI 键 |
WPEKAXCBWQYAQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


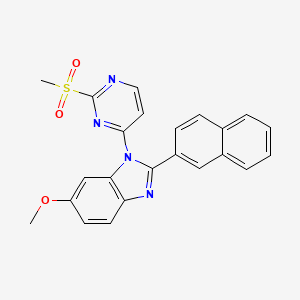
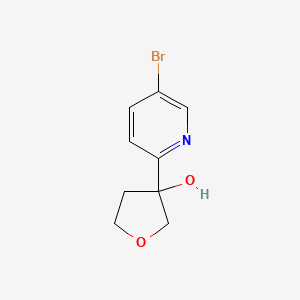
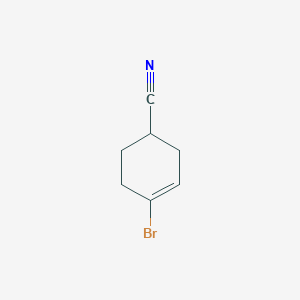
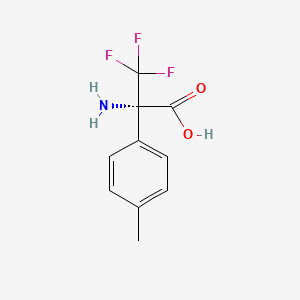
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
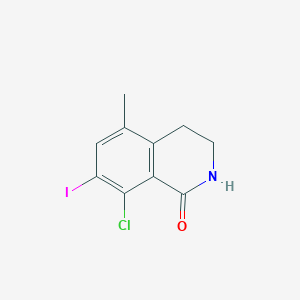

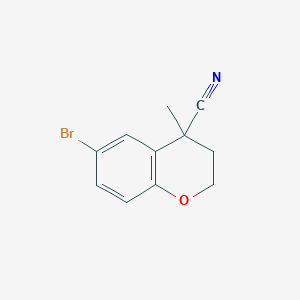
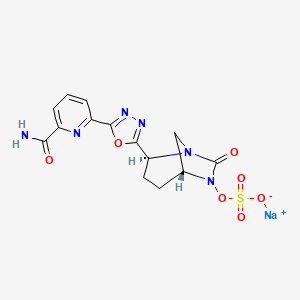
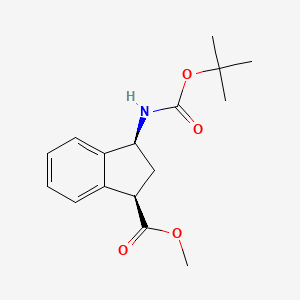
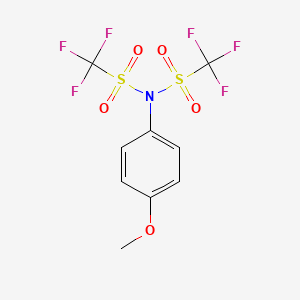
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
